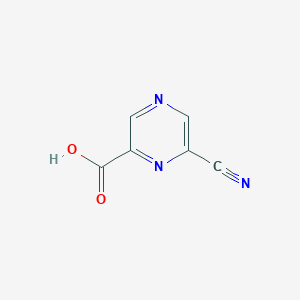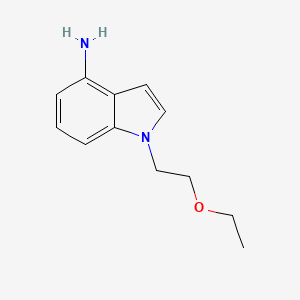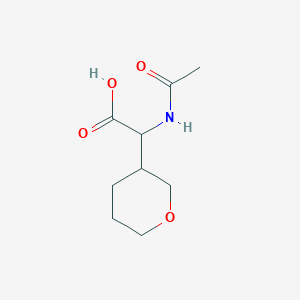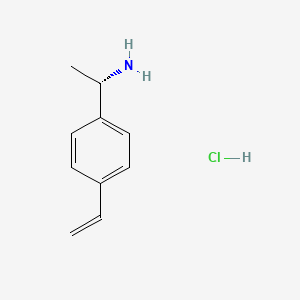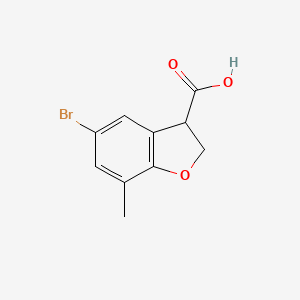
5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzofuran core.
Methylation: The methyl group at the 7-position is introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom at the 5-position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups at the 5-position .
Aplicaciones Científicas De Investigación
5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.
Biology: The compound’s biological activities make it a candidate for studying anti-tumor, antibacterial, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-7-methylbenzofuran: Lacks the carboxylic acid group at the 3-position.
2,3-Dihydro-2-methylbenzofuran: Lacks the bromine and carboxylic acid groups.
Benzofuran-2-carboxylic acid: Lacks the bromine and methyl groups.
Uniqueness
5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine, methyl, and carboxylic acid groups allows for diverse chemical reactivity and potential therapeutic applications .
Propiedades
Fórmula molecular |
C10H9BrO3 |
|---|---|
Peso molecular |
257.08 g/mol |
Nombre IUPAC |
5-bromo-7-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C10H9BrO3/c1-5-2-6(11)3-7-8(10(12)13)4-14-9(5)7/h2-3,8H,4H2,1H3,(H,12,13) |
Clave InChI |
CQPHZPLVUQRSAO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1OCC2C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



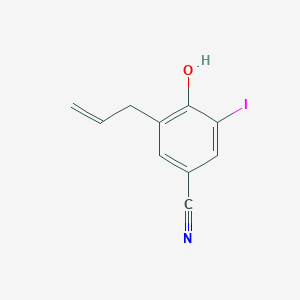
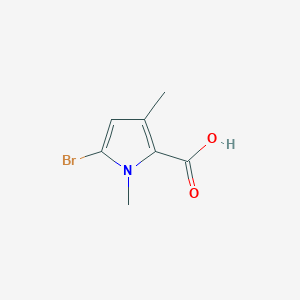
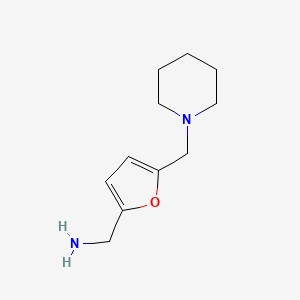
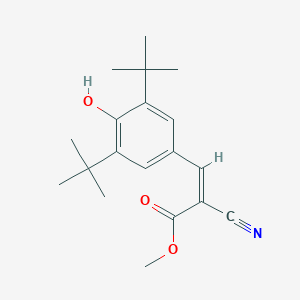
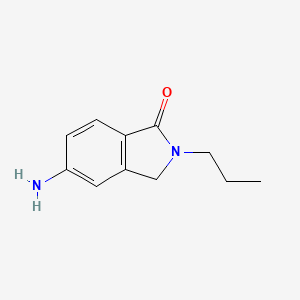
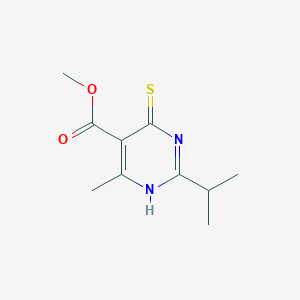
![{4-[(3-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid](/img/structure/B13644629.png)


